molecular formula C12H17N3O2 B2612472 6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 174567-32-9

6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2612472
CAS No.: 174567-32-9
M. Wt: 235.287
InChI Key: PLHDZVHFYYCQCC-UHFFFAOYSA-N
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Description

The compound is an organic compound, likely belonging to the class of benzoxazinones . These compounds often have biological activity and are used in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via free-radical polymerization . This process involves the reaction of monomers under specific conditions to form a polymer .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzoxazinone core with various functional groups attached . These can include amino groups and ethyl groups .


Chemical Reactions Analysis

Similar compounds can undergo a variety of chemical reactions. For example, they can participate in copolymerization reactions . They can also undergo acylation reactions .


Physical and Chemical Properties Analysis

Similar compounds often have properties such as solubility in water and reactivity with bases . They can also have specific boiling points and densities .

Scientific Research Applications

Synthesis and Derivatives Development

6-Amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one serves as a precursor in the synthesis of various heterocyclic compounds. It has been involved in transformations to produce imidazolone derivatives through a one-pot synthesis, indicating its role in creating compounds with potentially useful biological activities (Bezenšek et al., 2012). Additionally, its derivatives have been explored for corrosion inhibition properties, offering insights into its applications in protecting materials against degradation (Hu et al., 2016).

Antitumor Potential

The compound's derivatives have shown significant cytotoxic activity against various cancer cell lines, highlighting its potential in developing new anticancer agents. Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from a similar molecular structure, exhibited potent cytotoxic properties, suggesting the compound's relevance in cancer research (Deady et al., 2003).

Antimicrobial and Antifungal Applications

Compounds derived from this compound have been investigated for their antimicrobial and antifungal activities. For instance, novel pyrazolo[1,5‐a]pyrimidine and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety demonstrated moderate effects against bacterial and fungal species, indicating the compound's utility in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Electrochemical Properties and Material Science

The compound and its derivatives have been explored for their electrochemical properties and potential applications in material science. For example, dihydro-benzoxazine dimer derivatives, related to the core structure of the compound, exhibit distinct electrochemical behaviors that could be leveraged in designing materials with specific electronic properties (Suetrong et al., 2021).

Safety and Hazards

Similar compounds can be hazardous. They can be harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation .

Properties

IUPAC Name

6-amino-4-[2-(dimethylamino)ethyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-14(2)5-6-15-10-7-9(13)3-4-11(10)17-8-12(15)16/h3-4,7H,5-6,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHDZVHFYYCQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)COC2=C1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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